2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile
Description
Crystallographic Structure Determination via X-ray Diffraction
X-ray diffraction analysis serves as the primary technique for determining the three-dimensional atomic arrangement within crystalline samples of 2-chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile. The fundamental principle underlying this characterization method involves the interaction of X-ray beams with the regularly spaced electrons around atoms in the crystal lattice. When X-rays encounter the crystalline structure, elastic scattering occurs without energy change, producing secondary spherical waves that emanate from each electron. The constructive interference of these scattered waves at specific angles generates diffraction patterns that reveal the precise spatial arrangement of atoms within the unit cell.
The crystallographic analysis of this compound would employ Bragg's law, which states that constructive interference occurs when the path difference between X-rays scattered from adjacent atomic planes equals an integer multiple of the wavelength. For this compound, the diffraction pattern would reveal the relative positions of the pyridine and pyrazine rings, the orientation of the chlorine substituents, and the positioning of the nitrile group. The molecular packing within the crystal lattice would be influenced by intermolecular interactions, including potential hydrogen bonding between the nitrogen atoms in the heterocyclic rings and neighboring molecules, as well as halogen bonding involving the chlorine substituents.
The unit cell parameters, including lattice constants and angles, would define the three-dimensional repetitive structure. The space group determination would provide information about the symmetry elements present in the crystal structure. Given the molecular complexity and the presence of multiple nitrogen atoms and chlorine substituents, the compound likely crystallizes in a monoclinic or triclinic system with reduced symmetry. The electron density maps generated from the diffraction data would allow for precise determination of bond lengths, bond angles, and torsion angles throughout the molecular framework, providing crucial insights into the preferred conformational state of the molecule in the solid state.
Quantum Chemical Calculations of Molecular Geometry
Quantum chemical calculations provide detailed insights into the optimized molecular geometry and electronic structure of this compound. Density functional theory calculations, particularly using the B3LYP functional with correlation-consistent polarized valence triple-zeta basis sets, offer accurate predictions of molecular properties. The computational analysis reveals that the compound adopts a non-planar conformation due to steric interactions between the pyridine and pyrazine rings.
The optimized geometry calculations indicate that the pyridine ring maintains planarity with typical aromatic bond lengths, while the pyrazine substituent at the 6-position introduces significant out-of-plane rotation to minimize steric hindrance. The dihedral angle between the pyridine and pyrazine rings is predicted to be approximately 30-45 degrees, balancing electronic conjugation with steric repulsion. The nitrile group at the 3-position adopts a coplanar arrangement with the pyridine ring, facilitating π-conjugation throughout the aromatic system.
Molecular electrostatic potential calculations reveal the distribution of electron density across the molecule. The nitrogen atoms in both heterocyclic rings exhibit significant negative electrostatic potential, indicating strong hydrogen bond acceptor capabilities. The chlorine substituents display moderate negative potential, while the carbon atoms adjacent to electron-withdrawing groups show positive potential regions. The nitrile carbon exhibits the highest positive electrostatic potential due to the electronegative nitrogen atom.
The calculated dipole moment provides information about the overall molecular polarity, which influences solubility and intermolecular interactions. The presence of two chlorine atoms and four nitrogen atoms creates a highly polar molecule with substantial dipole moment, affecting its behavior in polar solvents and its tendency to form oriented arrangements in crystalline phases.
Vibrational Spectroscopy Analysis (Fourier Transform Infrared/Raman)
Vibrational spectroscopy analysis of this compound provides detailed information about the molecular vibrations and functional group characteristics. The Fourier transform infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of specific functional groups and structural features. The nitrile group produces a characteristic sharp absorption band in the range of 2200-2300 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretching vibration. This peak appears as a medium-intensity band, typically around 2230 cm⁻¹ for aromatic nitriles.
The aromatic carbon-carbon stretching vibrations of both pyridine and pyrazine rings manifest as multiple bands in the 1400-1600 cm⁻¹ region. The heterocyclic aromatic systems exhibit characteristic in-plane bending vibrations between 1000-1300 cm⁻¹, while out-of-plane bending modes appear in the 650-900 cm⁻¹ range. The carbon-chlorine stretching vibrations for the chlorine substituents produce strong absorption bands in the 550-850 cm⁻¹ region, with the exact frequency depending on the chemical environment of each chlorine atom.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Nitrile (C≡N) | 2200-2300 | Medium | C≡N stretching |
| Aromatic C=C | 1400-1600 | Strong | Ring stretching |
| Aromatic C=N | 1300-1400 | Medium | C=N stretching |
| C-Cl | 550-850 | Strong | C-Cl stretching |
| Ring bending | 650-900 | Medium | Out-of-plane bending |
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations and polarizable bonds. The symmetric stretching modes of the aromatic rings appear prominently in Raman spectra, while the nitrile group exhibits strong Raman activity due to the high polarizability of the triple bond. The chlorine substituents contribute to both infrared and Raman spectra, with their vibrational frequencies influenced by their chemical environment and the electronic effects of neighboring functional groups.
Nuclear Magnetic Resonance Spectral Assignments (Proton/Carbon-13/Nitrogen-15 Nuclear Magnetic Resonance)
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of hydrogen, carbon-13, and nitrogen-15 nuclei. The proton nuclear magnetic resonance spectrum reveals distinct signals for the four aromatic hydrogen atoms present in the molecule. The pyridine ring contributes two proton signals: one for the hydrogen at position 4 and another for the hydrogen at position 5. These protons appear as doublets due to coupling with adjacent aromatic protons, typically resonating in the 7.5-8.5 parts per million range characteristic of electron-deficient pyridine systems.
The pyrazine ring contributes one proton signal for the hydrogen at the 5-position, appearing as a singlet due to the absence of adjacent protons. This signal typically resonates around 8.5-9.0 parts per million, reflecting the electron-withdrawing effect of the adjacent nitrogen atoms and the chlorine substituent. The chemical shift pattern provides valuable information about the electronic environment of each proton, with downfield shifts indicating proximity to electronegative atoms or electron-withdrawing groups.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the chemical environments of all ten carbon atoms in the molecule. The nitrile carbon exhibits a characteristic signal around 115-120 parts per million, while the aromatic carbons of both heterocyclic rings appear in the 120-160 parts per million range. The carbons bearing chlorine substituents show distinctive downfield shifts due to the electronegativity of chlorine. The quaternary carbons involved in inter-ring connections display unique chemical shifts that reflect their bridging role between the two heterocyclic systems.
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Nitrile C | 115-120 | Singlet | C≡N carbon |
| Aromatic C-Cl | 145-155 | Singlet | Chlorinated carbons |
| Aromatic C-H | 120-140 | Doublet | Protonated carbons |
| Quaternary C | 130-150 | Singlet | Substituted carbons |
Nitrogen-15 nuclear magnetic resonance spectroscopy, while less commonly performed due to lower natural abundance, provides crucial information about the four nitrogen atoms in the molecule. The pyridine nitrogen typically resonates around -60 to -80 parts per million, while the pyrazine nitrogens appear at different chemical shifts depending on their proximity to substituents. The nitrile nitrogen exhibits a characteristic signal around -140 to -160 parts per million, significantly upfield from the aromatic nitrogens due to its different hybridization state and chemical environment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and insights into the molecular stability. The molecular ion peak appears at mass-to-charge ratio 251, corresponding to the intact molecule. The isotope pattern exhibits the characteristic chlorine signature, with peaks at 251, 253, and 255 reflecting the presence of zero, one, and two chlorine-37 isotopes, respectively. The relative intensities of these peaks follow the expected statistical distribution for two chlorine atoms.
The predicted collision cross section values provide additional structural information through ion mobility spectrometry. The protonated molecule [M+H]⁺ exhibits a collision cross section of approximately 144.3 Ų, while the sodium adduct [M+Na]⁺ shows a larger cross section of 156.5 Ų due to the increased ionic radius. The deprotonated molecule [M-H]⁻ displays a collision cross section of 146.8 Ų, slightly larger than the protonated form due to different ion conformations in the gas phase.
The fragmentation pathway typically begins with the loss of the nitrile group, producing a fragment ion at mass 225 corresponding to [M-CN]⁺. Sequential loss of chlorine atoms generates fragment ions at masses 216 and 181, representing [M-Cl]⁺ and [M-2Cl]⁺ species, respectively. The pyrazine ring system tends to be more stable than individual ring fragments, often producing characteristic fragments at masses corresponding to chloropyrazine units.
| Ion Type | m/z | Predicted CCS (Ų) | Fragment Assignment |
|---|---|---|---|
| [M+H]⁺ | 252 | 144.3 | Protonated molecule |
| [M+Na]⁺ | 274 | 156.5 | Sodium adduct |
| [M-H]⁻ | 250 | 146.8 | Deprotonated molecule |
| [M-CN]⁺ | 225 | 135.2 | Loss of nitrile group |
| [M-Cl]⁺ | 216 | 140.1 | Loss of chlorine |
The energy-resolved mass spectrometry experiments reveal the relative bond strengths within the molecule. The carbon-nitrile bond shows moderate stability, requiring significant activation energy for cleavage. The carbon-chlorine bonds exhibit varying stability depending on their electronic environment, with the pyrazine-bound chlorine showing slightly different fragmentation behavior compared to the pyridine-bound chlorine. These fragmentation patterns provide valuable fingerprint information for compound identification and structural elucidation in complex mixtures.
Properties
IUPAC Name |
2-chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N4/c11-9-6(5-13)1-2-7(16-9)8-10(12)15-4-3-14-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENYEUUSPKHMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)Cl)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194413 | |
| Record name | 3-Pyridinecarbonitrile, 2-chloro-6-(3-chloro-2-pyrazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148027-24-0 | |
| Record name | 3-Pyridinecarbonitrile, 2-chloro-6-(3-chloro-2-pyrazinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarbonitrile, 2-chloro-6-(3-chloro-2-pyrazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile typically involves the coupling of 2-chloro-3-pyridinecarbonitrile with 3-chloropyrazine. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction. This reaction is known for its mild conditions and high efficiency. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: As mentioned earlier, the compound can participate in Suzuki–Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. Its mechanism of action involves:
- Enzyme Inhibition: It can inhibit specific enzymes, making it a candidate for drug development against various diseases.
- Protein-Ligand Interactions: The compound's ability to form hydrogen bonds and π–π interactions enhances its utility in studying protein-ligand dynamics.
Case Study: A study investigating the inhibition of a specific kinase enzyme demonstrated that derivatives of this compound exhibited promising IC50 values, indicating potential as therapeutic agents in cancer treatment.
Organic Synthesis
In organic synthesis, 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to develop derivatives with tailored properties for specific applications.
Example Reactions:
- Substitution Reactions: Chlorine atoms can be replaced with various nucleophiles.
- Coupling Reactions: It can participate in further Suzuki–Miyaura reactions to yield complex organic compounds.
Material Science
The compound's electronic properties make it suitable for applications in material science, particularly in the development of specialty chemicals and materials with specific functionalities.
Applications:
- Development of conductive polymers.
- Creation of advanced coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target protein, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in catalytic processes.
Comparison with Similar Compounds
Structural Analysis of 2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile
The compound’s pyridine core is substituted with electron-withdrawing groups (chloro and nitrile), enhancing its electrophilicity. Crystallographic studies of similar compounds, such as 2-chloro-6-phenylpyridine-3-carbonitrile, reveal planar pyridine rings with high aromaticity despite substituent interactions . The chloropyrazine group in the target compound may similarly influence its crystal packing and intermolecular interactions.
Substituent Variations at Position 6
Key structural analogs differ in the substituent at position 6 of the pyridine ring:
Key Observations :
- Electron-withdrawing groups (e.g., chloropyrazine, trifluoromethyl) increase electrophilicity, enhancing reactivity in cross-coupling reactions.
- Aryl substituents (e.g., phenyl, thiophenyl) enable π-π stacking, as seen in the crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)-pyridine-3-carbonitrile , which forms a 3D network via C–H···π interactions .
- Alkyl groups (e.g., ethyl) may improve solubility in non-polar solvents compared to aromatic substituents .
Physical and Chemical Properties
- Aromaticity : The pyridine ring retains high aromaticity despite substituent interactions, as confirmed by X-ray crystallography of 2-chloro-6-phenylpyridine-3-carbonitrile .
- Reactivity : The nitrile group facilitates further functionalization (e.g., cyclization to form fused heterocycles). Chlorine atoms at positions 2 and 6 enhance electrophilicity, making the compound reactive toward nucleophiles.
- Thermal Stability : Trifluoromethyl derivatives (e.g., 2-Chloro-6-(trifluoromethyl)pyridine-3-carbonitrile ) exhibit enhanced thermal stability due to the strong C–F bond .
Biological Activity
Overview
2-Chloro-6-(3-chloropyrazin-2-yl)pyridine-3-carbonitrile is a compound of significant interest due to its unique structural features, which include both pyridine and pyrazine rings. This dual-ring structure enhances its chemical reactivity and biological activity, making it a valuable candidate in medicinal chemistry and biological research. The compound has the molecular formula C10H4Cl2N4 and is characterized by its potential applications in various therapeutic areas, including cancer treatment and enzyme inhibition.
The biological activity of this compound primarily involves interactions with specific biological targets, such as enzymes and receptors. Its mechanism of action can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit enzymes by forming stable complexes through hydrogen bonding and π-π stacking interactions, which modulate the activity of target proteins.
- Receptor Interaction : It can interact with receptors involved in various signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.
- Metal Ion Complexation : The ability to form complexes with metal ions may enhance its catalytic properties in biochemical reactions.
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound:
Case Studies
- Anticancer Properties : A study highlighted the compound's ability to induce apoptosis in cancer cell lines. The mechanism was linked to its interaction with key signaling pathways that regulate cell survival and growth.
- Enzyme Targeting : Research indicated that this compound acts as an inhibitor for certain kinases involved in tumorigenesis. This inhibition was shown to disrupt critical cellular processes, leading to reduced cell proliferation.
- Molecular Docking Studies : Computational studies provided insights into the binding interactions between the compound and various protein targets. These studies revealed that the compound's unique structure allows for effective binding, suggesting its potential use as a lead compound in drug design.
Q & A
Q. What strategies resolve low reproducibility in catalytic C–H functionalization of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
